molecular formula C16H26N2O2 B7182708 N-[4-(dimethylamino)butyl]-2-(4-methoxyphenyl)-N-methylacetamide

N-[4-(dimethylamino)butyl]-2-(4-methoxyphenyl)-N-methylacetamide

Cat. No.: B7182708
M. Wt: 278.39 g/mol
InChI Key: YYXUYRSIZLBEAK-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)butyl]-2-(4-methoxyphenyl)-N-methylacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a methoxyphenyl group, and a methylacetamide group

Properties

IUPAC Name

N-[4-(dimethylamino)butyl]-2-(4-methoxyphenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-17(2)11-5-6-12-18(3)16(19)13-14-7-9-15(20-4)10-8-14/h7-10H,5-6,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXUYRSIZLBEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCN(C)C(=O)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)butyl]-2-(4-methoxyphenyl)-N-methylacetamide typically involves multiple steps. One common method is the reduction of Schiff bases, which involves the reaction of a primary amine with an aldehyde or ketone to form an imine, followed by reduction to yield the desired secondary amine . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and pH levels .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)butyl]-2-(4-methoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like NaBH4 or LiAlH4.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, thiols, or amines, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N-[4-(dimethylamino)butyl]-2-(4-methoxyphenyl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)butyl]-2-(4-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-aminobenzaldehyde: Similar structure with a dimethylamino group and aromatic ring.

    4-Methoxyphenylacetic acid: Contains a methoxyphenyl group and acetic acid moiety.

    N-Methylacetamide: Shares the N-methylacetamide group.

Uniqueness

N-[4-(dimethylamino)butyl]-2-(4-methoxyphenyl)-N-methylacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

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